An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(phenylthio)benzaldehyde, a multifaceted aromatic compound, stands at the intersection of nitroaromatic and organosulfur chemistry. Its unique structural arrangement, featuring an aldehyde, a nitro group, and a phenylthio substituent on a benzene ring, imparts a distinct reactivity profile, making it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. The electron-withdrawing nature of the nitro group, coupled with the versatile reactivity of the aldehyde and the potential for biological interactions of the phenylthio moiety, positions this compound as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 5-Nitro-2-(phenylthio)benzaldehyde, including its chemical properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its potential applications in the field of drug discovery.
Core Chemical Properties and Identification
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key identifiers and properties of 5-Nitro-2-(phenylthio)benzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 52548-32-0 | BOC Sciences |
| Molecular Formula | C₁₃H₉NO₃S | Sigma-Aldrich[1] |
| Molecular Weight | 259.28 g/mol | Sigma-Aldrich[1] |
| Melting Point | 106-107 °C | [2] |
| Appearance | Expected to be a solid at room temperature | [2] |
Synthesis of 5-Nitro-2-(phenylthio)benzaldehyde: A Detailed Protocol
The synthesis of 5-Nitro-2-(phenylthio)benzaldehyde can be efficiently achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This method leverages the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by a sulfur nucleophile. The most logical precursor for this synthesis is 2-chloro-5-nitrobenzaldehyde, which is commercially available.
Reaction Principle:
The synthesis proceeds via the reaction of 2-chloro-5-nitrobenzaldehyde with thiophenol in the presence of a base. The nitro group at the para-position to the chlorine atom strongly activates the ring towards nucleophilic attack by the thiophenolate anion, which is generated in situ.
Caption: Synthetic workflow for 5-Nitro-2-(phenylthio)benzaldehyde.
Experimental Protocol:
Materials:
-
2-chloro-5-nitrobenzaldehyde
-
Thiophenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Nucleophile Addition: To the stirring solution, add thiophenol (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Nitro-2-(phenylthio)benzaldehyde as a solid.
Reactivity and Mechanistic Insights
The chemical behavior of 5-Nitro-2-(phenylthio)benzaldehyde is dictated by the interplay of its three functional groups: the aldehyde, the nitro group, and the phenylthio ether.
The Aldehyde Group:
The aldehyde group is a primary site of reactivity. The electron-withdrawing effect of the nitro group, transmitted through the aromatic ring, increases the electrophilicity of the carbonyl carbon. This makes the aldehyde group in 5-Nitro-2-(phenylthio)benzaldehyde more susceptible to nucleophilic attack compared to benzaldehyde itself[3][4]. This enhanced reactivity is a key feature for its use in the synthesis of more complex molecules. It can readily undergo reactions such as:
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Condensation reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.
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Reduction: To form the corresponding benzyl alcohol.
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Oxidation: To yield the carboxylic acid.
The Nitro Group:
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it plays a crucial role in activating the ring for nucleophilic aromatic substitution, as demonstrated in its synthesis. The nitro group itself can be a site of chemical transformation, most notably its reduction to an amino group. This transformation opens up a vast array of synthetic possibilities for creating diverse molecular scaffolds.
The Phenylthio Group:
The phenylthio group can influence the electronic properties of the aromatic ring and can also be a site for further chemical modification. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which would further modulate the electronic and steric properties of the molecule.
Caption: Reactivity map of 5-Nitro-2-(phenylthio)benzaldehyde.
Potential Applications in Drug Discovery
The structural motifs present in 5-Nitro-2-(phenylthio)benzaldehyde are found in numerous biologically active compounds, suggesting its potential as a valuable building block in medicinal chemistry.
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Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in anaerobic environments, characteristic of certain bacteria and parasites, to generate reactive nitrogen species that are toxic to the microorganisms. The presence of the phenylthio group could further enhance this activity or modulate the pharmacokinetic properties of potential drug candidates.
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Anticancer Agents: The nitro group can also serve as a hypoxia-activated prodrug moiety.[5][6] In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, leading to targeted cancer cell death. The aldehyde functionality provides a handle for conjugating this scaffold to tumor-targeting ligands or for its incorporation into larger, more complex molecules with enhanced anticancer activity.
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Anti-inflammatory Agents: Certain phenylthio-substituted aromatic compounds have demonstrated anti-inflammatory properties.[7] The 5-Nitro-2-(phenylthio)benzaldehyde scaffold could be explored for the development of novel anti-inflammatory drugs.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The aldehyde proton should appear as a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing effect of the nitro and aldehyde groups. For comparison, the aldehyde proton of the precursor 2-chloro-5-nitrobenzaldehyde appears at δ 10.50 ppm.[8]
-
¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the downfield region of the spectrum (δ 185-195 ppm). The aromatic carbons will appear in the range of δ 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:
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~1700 cm⁻¹ (C=O stretch of the aldehyde)
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~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching)[3]
-
C-H stretching and bending vibrations for the aromatic rings.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 259.28. Fragmentation patterns would likely involve the loss of the aldehyde group and the nitro group.
Conclusion
5-Nitro-2-(phenylthio)benzaldehyde is a synthetically accessible and chemically versatile molecule with significant potential for applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, an electron-withdrawing nitro group, and a modifiable phenylthio moiety makes it an attractive scaffold for the design and synthesis of novel functional molecules. The detailed synthetic protocol and the analysis of its reactivity provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing compound. Further investigation into its biological activities is warranted and could lead to the development of new therapeutic agents.
References
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